molecular formula C6H7O3P B072730 Phenylphosphonic acid CAS No. 1571-33-1

Phenylphosphonic acid

Cat. No. B072730
CAS No.: 1571-33-1
M. Wt: 158.09 g/mol
InChI Key: QLZHNIAADXEJJP-UHFFFAOYSA-N
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Patent
US07531585B2

Procedure details

1.58 g (10.0 mmol) of phenylphosphonic acid (manufactured by Nissan Chemical industries, Ltd.), 2.20 g (10.0 mmol) of zinc acetate dihydrate and 72 g of water were mixed, stirred at 80° C. for 3 hours, then the resulting slurry was filtered, acetic acid in the wet cake was fully washed away with water, and thereafter, dried at 150° C. to obtain 2.17 g (yield 98%) of the aimed product as white crystal. Decomposition temperature: 541° C. The average particle diameter was 4.4 μm with a laser diffraction type particle size distribution meter (manufactured by Seishin Enterprise Co., Ltd., PRO-7000S).
Quantity
1.58 g
Type
reactant
Reaction Step One
Name
zinc acetate dihydrate
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
72 g
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[C:1]1([P:7](=[O:10])([OH:9])[OH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O.O.C([O-])(=O)C.[Zn+2:17].C([O-])(=O)C>O>[C:1]1([P:7](=[O:8])([O-:10])[O-:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Zn+2:17] |f:1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
1.58 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(O)(O)=O
Name
zinc acetate dihydrate
Quantity
2.2 g
Type
reactant
Smiles
O.O.C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
Name
Quantity
72 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting slurry was filtered
WASH
Type
WASH
Details
acetic acid in the wet cake was fully washed away with water
CUSTOM
Type
CUSTOM
Details
dried at 150° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)P([O-])([O-])=O.[Zn+2]
Measurements
Type Value Analysis
AMOUNT: MASS 2.17 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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